molecular formula C36H24 B1512388 [6]Cycloparaphenylene CAS No. 156980-13-1

[6]Cycloparaphenylene

Cat. No. B1512388
CAS RN: 156980-13-1
M. Wt: 456.6 g/mol
InChI Key: HNGGBZMJWQRDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6Cycloparaphenylenes” (also known as 6CPPs) are a class of molecules that consist of six phenylene groups linked in a cyclic manner . They have attracted significant attention due to their unique π-conjugated structures and physical properties . The molecule has a strain energy of 97 kcal/mol .


Synthesis Analysis

The synthesis of 6Cycloparaphenylene involves a strategy that relies on two sequential oxidative dearomatization/addition sequences and a final reductive aromatization reaction . A new 6CPP derivative with twelve methoxy groups at the 2,5-positions of all benzene rings was synthesized using a developed CPP synthesis method via a macrocyclic gold complex .


Molecular Structure Analysis

The molecular structure of 6Cycloparaphenylene is unique and intriguing. The analysis of the X-ray crystal structure revealed a linear packing geometry reminiscent of a carbon nanotube . The molecule exhibited a significantly higher oxidation potential caused by the electron-donating ability of the methoxy groups and the tubular molecular conformation .


Chemical Reactions Analysis

The chemical reactions involving 6Cycloparaphenylene are complex and involve several steps. The synthetic strategy relied on two sequential oxidative dearomatization/addition sequences and a final reductive aromatization reaction .


Physical And Chemical Properties Analysis

6Cycloparaphenylene has unique physical and chemical properties due to its cyclic π-conjugated structures . It has a strain energy of 97 kcal/mol . The molecule exhibited a significantly higher oxidation potential caused by the electron-donating ability of the methoxy groups and the tubular molecular conformation .

Scientific Research Applications

Supramolecular Chemistry

Cycloparaphenylenes (CPPs) and their analogs have recently attracted much attention due to their aesthetical structures and optoelectronic properties with radial π-conjugation systems . The past 10 years have witnessed a remarkable advancement in CPPs research, from synthetic methodology to optoelectronic investigations . They are used in the size-selective encapsulation of fullerenes, endohedral metallofullerenes, and small molecules by these hoop-shaped macrocycles .

Optoelectronic Investigations

The optoelectronic properties of CPPs and their analogs are being extensively studied. Their radial π-conjugation systems make them ideal for optoelectronic applications .

Host-Guest Molecular Recognition

CPPs are used in host-guest molecular recognition, which is an important aspect of supramolecular chemistry . This involves the association of two or more chemical species held together by intermolecular forces .

Water-Soluble Derivatives

Water-soluble derivatives of [9]cycloparaphenylene have been synthesized . These derivatives exhibit remarkable water solubility, as well as strong visible fluorescence in water . They effectively encapsulate cationic guest compounds, such as methyl viologen dichloride, as indicated by a change in visible fluorescence .

Fluorescence Applications

The water-soluble derivatives of [9]cycloparaphenylene show strong visible fluorescence in water . This property can be used in various applications, including the development of fluorescent probes and sensors .

Large Scale Synthesis

The selective, practical, and large-scale synthesis of [6]Cycloparaphenylene ([6]CPP), which is the second smallest CPP synthesized so far, has been achieved . This opens up possibilities for its use in various applications where large quantities of the compound are required .

Mechanism of Action

The mechanism of action of 6Cycloparaphenylene is not explicitly mentioned in the retrieved papers.

Safety and Hazards

The safety data sheet for 6Cycloparaphenylene indicates that it has an acute toxicity, oral (Category 4), H302 .

Future Directions

The future directions for 6Cycloparaphenylene research include the synthesis of new 6CPP derivatives with different functional groups at various positions of the benzene rings . This could lead to the occurrence of unique molecular topologies and physical properties due to the macrocyclic molecular structure with a periodical array . Another promising direction is the exploration of the potential applications of 6CPPs in molecular and organic devices .

properties

IUPAC Name

heptacyclo[20.2.2.22,5.26,9.210,13.214,17.218,21]hexatriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35-octadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24/c1-2-26-4-3-25(1)27-5-7-29(8-6-27)31-13-15-33(16-14-31)35-21-23-36(24-22-35)34-19-17-32(18-20-34)30-11-9-28(26)10-12-30/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGGBZMJWQRDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CC(=C4C=CC(=C5C=CC(=C6C=CC(=C7C=CC(=C1C=C2)C=C7)C=C6)C=C5)C=C4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6]Cycloparaphenylene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6]Cycloparaphenylene
Reactant of Route 2
[6]Cycloparaphenylene
Reactant of Route 3
[6]Cycloparaphenylene
Reactant of Route 4
[6]Cycloparaphenylene
Reactant of Route 5
[6]Cycloparaphenylene
Reactant of Route 6
[6]Cycloparaphenylene

Q & A

Q1: What is the molecular formula and weight of []CPP?

A1: []Cycloparaphenylene has the molecular formula C36H24 and a molecular weight of 456.57 g/mol.

Q2: What are the key synthetic challenges in synthesizing []CPP?

A2: Synthesizing []CPP presents significant challenges due to the high strain energy associated with its distorted aromatic rings. Early attempts faced difficulties in achieving macrocyclization and controlling the formation of undesired byproducts. []

Q3: What is the significance of using cyclohexadienes in the synthesis of []CPP?

A3: Utilizing cyclohexadienes as masked benzene rings in the synthesis of []CPP helps to alleviate the strain energy during macrocyclization, enabling the formation of the desired []CPP structure. []

Q4: How does the structure of methylene-bridged []cycloparaphenylene ([6]MCPP) differ from []CPP, and how does this impact its properties?

A4: []MCPP incorporates methylene bridges between each phenylene unit, leading to a more planar structure compared to []CPP. This structural modification enhances π-conjugation, resulting in a smaller energy gap and distinct electronic properties. [, ]

Q5: What unique packing structure was observed in the solvent-free crystallization of []CPP?

A5: X-ray diffraction studies revealed that solvent-free crystallization of []CPP results in a tight packing arrangement, minimizing empty space within the crystal lattice, reminiscent of carbon nanotube packing. []

Q6: How does the presence of electron-withdrawing ester moieties affect the photophysical properties of []CPP?

A6: Introducing four electron-withdrawing ester groups onto the []CPP framework leads to a significant blue-shift in its absorption maxima compared to unsubstituted []CPP. This shift arises from the reduced electron density within the conjugated system. []

Q7: How does pressure impact the structure of []CPP?

A7: Raman spectroscopy and DFT calculations demonstrate that []CPP undergoes reversible ovalization under moderate pressure. At higher pressures, irreversible aggregation occurs due to the formation of new intermolecular σ-bonds. []

Q8: What is the significance of synthesizing mono- and dianions of []CPP?

A8: The successful isolation and structural characterization of []CPP mono- and dianions provide valuable insights into the electronic structure and core transformations of this highly strained nanohoop upon reduction. []

Q9: How does the cavity size of []CPP influence its host-guest interactions?

A9: The rigid and well-defined cavity of []CPP allows it to encapsulate small molecules, making it a promising building block for supramolecular architectures. [] Different packing structures of []CPP crystals, such as tubular and herringbone, exhibit distinct host–guest interactions, influencing guest sorption and entrapment. []

Q10: Can []CPP be used as a template for single-walled carbon nanotube (SWCNT) growth?

A10: Theoretical studies employing DFTB/MD simulations and DFT calculations suggest that []CPP can act as a template for chirality-controlled growth of (6,6)-SWCNTs using acetylene and ethynyl radicals as growth agents. [, ]

Q11: How does incorporating []CPP into polymers influence their properties?

A11: Introducing []CPP as a pendant group in norbornene-based polymers via ring-opening metathesis polymerization (ROMP) introduces unique electronic and morphological characteristics to the resulting materials. []

Q12: What is the potential of []CPP in organic electronics?

A12: []CPP exhibits potential as an active material in organic electronics. Studies have shown that its non-planar structure and unique interfacial electronic properties, such as a smaller energy gap at the film-substrate interface, can be advantageous for charge injection and transport. []

Q13: How have computational methods contributed to understanding []CPP and its derivatives?

A13: Computational techniques like DFT calculations and molecular dynamics simulations have been instrumental in elucidating the structural, electronic, and optical properties of []CPP. These methods provide valuable insights into strain energies, aromaticity, and potential applications in fields like nonlinear optics and organic solar cells. [, , , ]

Q14: How does the presence of 1,4-azaborine rings affect the triplet energy of []CPP?

A14: DFT/TDA-DFT calculations reveal that strategically incorporating 1,4-azaborine rings into the []CPP framework allows for fine-tuning the triplet energy (ET) of the resulting hybrids, offering potential applications in full-color phosphorescent OLEDs. []

Q15: What insights have been gained from the electron density distribution analysis of a []CPP-based rotaxane?

A15: Invariom refinement and QTAIM analysis of the electron density distribution in a []CPP-based rotaxane revealed the nature of bonding interactions within the molecule and provided a deeper understanding of the interplay between the macrocycle and the threaded component. []

Q16: What are some promising areas for future research on []CPP and related nanostructures?

A16: Future research directions include exploring the potential of []CPP in areas like:

  • Catalysis: Investigating the catalytic properties of metal-doped []CPP systems, particularly for reactions like CO electro-reduction. []
  • Materials Science: Developing novel materials incorporating []CPP for applications in optoelectronics, energy storage, and sensing.
  • Supramolecular Chemistry: Designing and synthesizing complex supramolecular assemblies based on the unique host-guest chemistry of []CPP.
  • Biomedical Applications: Exploring the potential of functionalized []CPP derivatives for drug delivery and bioimaging applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.